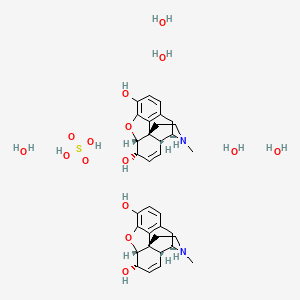

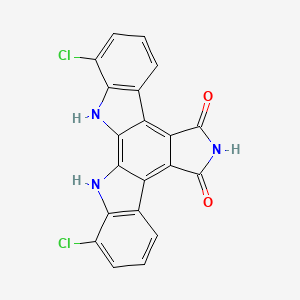

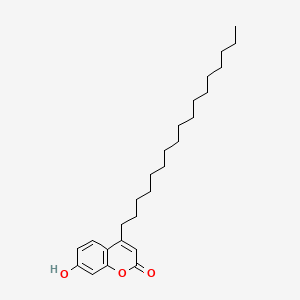

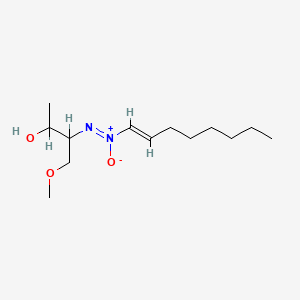

![molecular formula C26H40O5 B1233568 propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate CAS No. 913258-34-1](/img/structure/B1233568.png)

propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-反式拉坦前列素: 是前列腺素 F2α类似物拉坦前列素的衍生物。它是在拉坦前列素中,碳原子 5 和 6 之间的双键从顺式 (Z) 变为反式 (E) 的异构体。 该化合物主要用作检测和量化商业拉坦前列素制剂中杂质的分析标准 .

准备方法

合成路线和反应条件: 5-反式拉坦前列素的合成涉及拉坦前列素的异构化。该过程通常包括以下步骤:

拉坦前列素内酯的还原: 拉坦前列素内酯通过在 -78°C 下用二异丁基铝氢化物还原内酯获得.

工业生产方法: 制备方法涉及标准的有机合成技术和纯化过程,如色谱法 .

化学反应分析

反应类型: 5-反式拉坦前列素会发生各种化学反应,包括:

氧化: 该化合物中的羟基可以被氧化形成酮或醛。

还原: 酯基可以被还原为醇。

取代: 羟基可以与各种试剂发生取代反应。

常用试剂和条件:

氧化: 如高锰酸钾或三氧化铬等试剂。

还原: 如氢化锂铝或硼氢化钠等试剂。

取代: 如亚硫酰氯或三溴化磷等试剂。

主要产物:

氧化: 形成酮或醛。

还原: 形成醇。

取代: 形成卤代衍生物。

科学研究应用

相似化合物的比较

类似化合物:

拉坦前列素: 5-反式拉坦前列素的顺式异构体,用于通过降低眼内压治疗青光眼.

拉坦前列素布诺: 一种供给一氧化氮的前列腺素 F2α 类似物,通过小梁网通路和葡萄膜巩膜通路增加房水的流出.

比马前列素: 另一种用于降低青光眼患者眼内压的前列腺素类似物.

独特性: 5-反式拉坦前列素在其结构构型 (反式异构体) 和其作为检测拉坦前列素制剂中杂质的分析标准的主要用途方面是独特的 .

属性

CAS 编号 |

913258-34-1 |

|---|---|

分子式 |

C26H40O5 |

分子量 |

432.6 g/mol |

IUPAC 名称 |

propan-2-yl 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/t21-,22-,23-,24+,25-/m1/s1 |

InChI 键 |

GGXICVAJURFBLW-UUFXTFJOSA-N |

SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O |

手性 SMILES |

CC(C)OC(=O)CCCC=CC[C@H]1[C@H](C[C@H]([C@@H]1CC[C@@H](CCC2=CC=CC=C2)O)O)O |

规范 SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O |

Pictograms |

Acute Toxic; Health Hazard |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is it important to separate and quantify trans-Latanoprost from Latanoprost?

A1: Trans-Latanoprost, chemically known as propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate, is an isomer of Latanoprost and can arise as an impurity during the synthesis process [, ]. As an isomer, it possesses a similar chemical structure but differs in the spatial arrangement of atoms. These structural differences, even if subtle, can lead to altered pharmacological activity, potency, and potentially different safety profiles compared to the intended drug.

Q2: What analytical method has been shown to effectively separate Latanoprost from trans-Latanoprost?

A2: Research has demonstrated that High-Performance Liquid Chromatography (HPLC) using an NH2 column with a specific mobile phase comprising heptane, 2-propanol, acetonitrile, and a small amount of water can effectively separate Latanoprost from its isomers, including trans-Latanoprost []. This method provides baseline separation, allowing for accurate identification and quantification of each component in a mixture.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

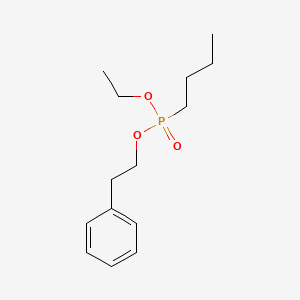

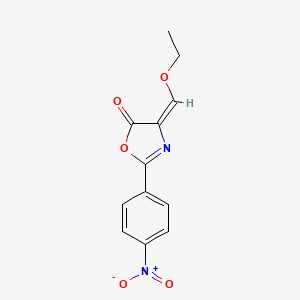

![1-(2-methoxy-2-methylpropanoyl)oxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1233499.png)